molecular formula C8H8Cl2FN5 B1473310 {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426291-30-6

{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No. B1473310
CAS RN: 1426291-30-6
M. Wt: 264.08 g/mol
InChI Key: VJEDYWFLOJZRIU-UHFFFAOYSA-N
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Description

The compound “{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a 3-chloro-4-fluorophenyl group, suggesting the presence of a benzene ring with chlorine and fluorine substituents .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles was developed from p-aminobenzonitrile. This process involves protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives with good efficiency. This method is significant for synthesizing highly substituted tetrazole derivatives, which could be relevant for the chemical under discussion (Rao, Gopal Rao, & Prasanna, 2014).

Antimicrobial Studies

  • Some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives were synthesized and screened for antibacterial and antifungal activity. These compounds, including derivatives with similar structural motifs to the chemical , demonstrate potential for antimicrobial applications (Naganagowda & Petsom, 2012).

Structural Analysis

  • The crystal structure and Hirshfeld surface analysis of various hydrochloride salts, including those similar to the compound of interest, were performed. These studies provide insight into the molecular arrangement and potential interactions of such compounds, which is crucial for understanding their biological activity and solubility (Ullah & Stoeckli-Evans, 2021).

Antidepressant Activity

  • The synthesis and antidepressive activity of related morpholine hydrochloride derivatives were explored. These studies contribute to understanding the potential therapeutic applications of similar compounds in treating depression (Yuan, 2012).

Pharmacokinetic Studies

  • Research on novel anaplastic lymphoma kinase inhibitors, including structural analogs of the chemical of interest, highlighted the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies are vital for drug development processes, especially in cancer treatment (Teffera et al., 2013).

Neurokinin-1 Receptor Antagonism

  • An orally active, water-soluble neurokinin-1 receptor antagonist was developed, suitable for both intravenous and oral administration. This compound's solubility and efficacy in pre-clinical tests for emesis and depression suggest potential applications for similar compounds (Harrison et al., 2001).

Anti-inflammatory Activity

  • Novel acetamide derivatives exhibiting significant anti-inflammatory activity were synthesized. These findings are crucial for developing new therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually clinical trials .

properties

IUPAC Name

[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN5.ClH/c9-6-3-5(1-2-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDYWFLOJZRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
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{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
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{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 4
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 5
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 6
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

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